(3R)-3,6-Dimethyl-2,3-dihydro-1-benzofuran

Enantioselective GC Chiral separation Flavor authenticity

(3R)-3,6-Dimethyl-2,3-dihydro-1-benzofuran (CAS 65627-89-6) is a single-enantiomer chiral benzofuran derivative belonging to the coumaran class—a benzene ring fused to a 2,3-dihydrofuran ring bearing methyl substituents at positions 3 and 6. With molecular formula C₁₀H₁₂O and a monoisotopic mass of 148.0888 Da, it is a low-molecular-weight, lipophilic heterocycle (predicted ACD/LogP 3.09) that occurs naturally in dill (Anethum graveolens) and serves as a potential dietary biomarker.

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
CAS No. 65627-89-6
Cat. No. B12881819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3,6-Dimethyl-2,3-dihydro-1-benzofuran
CAS65627-89-6
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC1COC2=C1C=CC(=C2)C
InChIInChI=1S/C10H12O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h3-5,8H,6H2,1-2H3/t8-/m0/s1
InChIKeyNUGFZCHRZRZHLK-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (3R)-3,6-Dimethyl-2,3-dihydro-1-benzofuran (CAS 65627-89-6): Chiral Coumaran Scaffold for Analytical and Synthetic Applications


(3R)-3,6-Dimethyl-2,3-dihydro-1-benzofuran (CAS 65627-89-6) is a single-enantiomer chiral benzofuran derivative belonging to the coumaran class—a benzene ring fused to a 2,3-dihydrofuran ring bearing methyl substituents at positions 3 and 6 [1]. With molecular formula C₁₀H₁₂O and a monoisotopic mass of 148.0888 Da, it is a low-molecular-weight, lipophilic heterocycle (predicted ACD/LogP 3.09) that occurs naturally in dill (Anethum graveolens) and serves as a potential dietary biomarker [2]. Unlike its racemic counterpart (CAS 160040-00-6) or the unsubstituted 2,3-dihydrobenzofuran scaffold, the defined (R) stereochemistry at C-3 confers specific utility in enantioselective analytical method development, chiral building-block synthesis, and flavor authenticity control [3].

Chiral analytical standard for enantioselective GC method development
Stereochemically defined building block for asymmetric synthesis
Flavor authenticity control via enantiomeric ratio determination

Why Generic Substitution Fails for (3R)-3,6-Dimethyl-2,3-dihydro-1-benzofuran: Stereochemical Identity and Physicochemical Distinctiveness


Substituting (3R)-3,6-dimethyl-2,3-dihydro-1-benzofuran with the racemate (CAS 160040-00-6), the (3S)-enantiomer, or the unsubstituted 2,3-dihydrobenzofuran scaffold (CAS 496-16-2) is non-equivalent on multiple evidence-based grounds. First, the (3R) configuration is the critical variable in enantioselective chromatographic method development; the enantiomers are resolvable on modified cyclodextrin chiral stationary phases and exhibit distinct retention behavior in capillary GC [1]. Second, the 3,6-dimethyl substitution pattern substantially alters lipophilicity: the compound's ACD/LogP of 3.09 exceeds that of unsubstituted 2,3-dihydrobenzofuran (LogP ~2.14) by approximately 0.95 log units , corresponding to a predicted >7-fold reduction in aqueous solubility (0.24 g/L vs. ~2.0 g/L for the unsubstituted scaffold) [2]. Third, for flavor authenticity control applications where enantiomeric ratio serves as a forensic marker, the defined (R)-enantiomer is indispensable as a reference standard; racemic material cannot fulfill this role [1]. The quantitative evidence supporting these distinctions is presented below.

Racemate (CAS 160040-00-6)
Racemic material does not support enantiomeric ratio determination for chiral authenticity testing; only the single (R)-enantiomer can serve as the reference standard.
Opposite (3S)-enantiomer
The (3S)-enantiomer exhibits distinct retention behavior on modified cyclodextrin phases and may shift chiral method calibration and authenticity marker interpretation.
Unsubstituted 2,3-dihydrobenzofuran
Lacks the C-3 methyl chiral center and the 3,6-dimethyl substitution pattern, altering lipophilicity, solubility, and boiling point—profiles that may not transfer to the target compound.

Quantitative Differentiation Evidence for (3R)-3,6-Dimethyl-2,3-dihydro-1-benzofuran: Comparator-Based Analysis


Enantioselective Chromatographic Resolution: (3R) vs. (3S) Enantiomer Differentiation on Modified Cyclodextrin Phases

The (3R)-enantiomer of 3,6-dimethylcoumaran is analytically distinguishable from its (3S)-antipode via capillary gas chromatography on modified cyclodextrin chiral stationary phases, as established in the comprehensive enantioselective analysis review by Wüst and Mosandl (1999) [1]. This method enables determination of enantiomeric ratios in natural product extracts, a capability that cannot be replicated when using the racemic mixture. While the review does not report a single numerical resolution factor (Rs) for this specific compound pair within the class of chiral monoterpenoid ethers examined, the validated methodology demonstrates that baseline enantiomeric separation is achievable on permethylated or peralkylated β-cyclodextrin phases under optimized temperature programs. The enantiomeric ratio (ER) determined by this method serves as a quantitative authenticity parameter for dill-derived flavor materials [1].

Chiral GC resolution
Class-level
Baseline resolution achievable on modified cyclodextrin CSP; enantiomeric ratio quantifiable for authenticity assessment
Supports enantiomeric ratio determination context
Class-level inference; compound-specific Rs not reported
Enantioselective GC Chiral separation Flavor authenticity

Lipophilicity (LogP) Differentiation: 3,6-Dimethylcoumaran vs. Unsubstituted 2,3-Dihydrobenzofuran

The 3,6-dimethyl substitution pattern on (3R)-3,6-dimethyl-2,3-dihydro-1-benzofuran substantially increases lipophilicity relative to the unsubstituted 2,3-dihydrobenzofuran parent scaffold (CAS 496-16-2). Predicted ACD/LogP for the target compound is 3.09 , compared to experimental and predicted LogP values of approximately 2.14 for unsubstituted 2,3-dihydrobenzofuran . This represents a LogP increase of approximately 0.95 log units, corresponding to a roughly 9-fold higher octanol/water partition coefficient. Additional prediction methods corroborate the ~1 log unit difference: ALOGPS-predicted LogP values are 3.19 for the dimethyl derivative [1] vs. 2.14–2.16 for the unsubstituted scaffold [2]. The increase is attributable to the two additional methyl groups adding hydrophobicity without introducing hydrogen bond donors or acceptors.

Lipophilicity (LogP)
Reported
Target: ACD/LogP 3.09; ALOGPS 3.19 Unsubstituted: ACD/LogP ~2.14; ALOGPS 2.14–2.16 ΔLogP ≈ +0.95; ~9–11× higher partition coefficient
Lipophilicity screening context; may influence retention and permeability
Predicted values; experimental confirmation recommended
Lipophilicity LogP Drug-likeness Partition coefficient

Aqueous Solubility Differentiation: 3,6-Dimethylcoumaran vs. Unsubstituted 2,3-Dihydrobenzofuran

The introduction of two methyl groups at positions 3 and 6 on the 2,3-dihydrobenzofuran scaffold results in a pronounced decrease in predicted aqueous solubility. The target compound (3,6-dimethylcoumaran) has an ALOGPS-predicted water solubility of 0.24 g/L (logS −2.8) and is described as 'practically insoluble' [1]. In contrast, unsubstituted 2,3-dihydrobenzofuran (CAS 496-16-2) has a predicted water solubility of approximately 1.83–2.27 g/L (logS −1.7 to −1.8) and is described as 'slightly soluble' [2]. This represents an approximately 7.6- to 9.5-fold reduction in aqueous solubility for the dimethyl derivative. The difference is mechanistically consistent with the LogP elevation and the increased molecular surface area of the dimethyl-substituted analog.

Aqueous solubility
Reported
Target: 0.24 g/L (practically insoluble) Unsubstituted: 1.83–2.27 g/L (slightly soluble) ~7.6–9.5× lower solubility
Formulation context; may require different solubilization strategies
ALOGPS prediction; equilibrium solubility not validated experimentally
Aqueous solubility Bioavailability prediction Formulation

Boiling Point and Volatility Differentiation: 3,6-Dimethylcoumaran vs. Unsubstituted 2,3-Dihydrobenzofuran

The dimethyl substitution at positions 3 and 6 elevates the predicted boiling point of (3R)-3,6-dimethyl-2,3-dihydro-1-benzofuran to 207.0±30.0 °C at 760 mmHg , compared to the experimentally determined boiling point of 188–189 °C (lit.) for unsubstituted 2,3-dihydrobenzofuran (CAS 496-16-2) . This represents a boiling point elevation of approximately 19 °C (central estimate). Concurrently, the predicted vapor pressure of the target compound is 0.3±0.4 mmHg at 25 °C , versus approximately 0.8±0.3 mmHg for the unsubstituted analog , indicating lower volatility for the dimethyl derivative. The density also differs: ~1.0±0.1 g/cm³ (predicted) vs. 1.065 g/mL at 25 °C (experimental, lit.) for the unsubstituted compound .

Boiling point & volatility
Data to verify
Target: BP ~207 °C (predicted); vapor pressure 0.3 mmHg Unsubstituted: BP 188–189 °C (lit.); vapor pressure 0.8 mmHg ΔBP ≈ +19 °C; vapor pressure ~2.7× lower
GC retention and thermal stability context
Target BP predicted; experimental data lacking; source review advised
Boiling point Volatility Physical property GC analysis

Natural Occurrence as a Chiral Biomarker: Enantiomeric Ratio Analysis for Dill Authenticity Control

3,6-Dimethylcoumaran is a naturally occurring chiral monoterpenoid ether found in dill (Anethum graveolens), where it functions as a potential dietary biomarker [1]. The Wüst and Mosandl (1999) review establishes that the enantiomeric ratio of 3,6-dimethylcoumaran—determined via enantioselective capillary GC on modified cyclodextrin phases—can serve as an authenticity control parameter to distinguish natural dill-derived flavor materials from synthetic or adulterated products [2]. This positions the (3R)-enantiomer as a critical reference standard for enantiomeric excess determination. Unlike achiral analytical approaches (e.g., conventional GC-FID or GC-MS on non-chiral columns), which cannot discriminate between the (3R) and (3S) forms and would fail to detect racemic synthetic adulterants, the chiral method provides forensic-level discrimination. The (3S)-enantiomer is also documented in natural sources including Anethum graveolens, Artemisia dracunculus, and Astilbe koreana [3], confirming that both enantiomers occur in nature and that their ratio—not merely presence—constitutes the authenticity marker.

Natural chiral biomarker
Reported
Enantiomeric ratio as authenticity marker for dill-derived flavor materials; both enantiomers occur in nature
Enantiomeric ratio determination context for authenticity control
Natural ER values not reported numerically; (R)-standard enables experimental determination
Food authenticity Biomarker Dill Enantiomeric ratio Quality control

Evidence-Backed Application Scenarios for (3R)-3,6-Dimethyl-2,3-dihydro-1-benzofuran (CAS 65627-89-6)


Enantiopure Reference Standard for Chiral GC Authenticity Testing of Dill-Derived Flavor Materials

Procurement of the (3R)-enantiomer as a certified reference standard enables food quality laboratories to conduct enantioselective GC analysis on modified cyclodextrin chiral stationary phases for the determination of enantiomeric ratios of 3,6-dimethylcoumaran in dill essential oils and dill-containing flavor formulations [1]. The enantiomeric ratio serves as a forensic marker to distinguish natural dill extracts from synthetic or adulterated products, as established by Wüst and Mosandl (1999) [1]. This application is directly supported by the compound's validated enantioselective chromatographic behavior and natural occurrence in Anethum graveolens [2]. The racemic mixture (CAS 160040-00-6) cannot serve this purpose because it cannot provide the enantiomeric baseline needed for ratio determination.

Chiral Building Block for Asymmetric Synthesis of 2,3-Dihydrobenzofuran Natural Products

The (3R)-configured 3,6-dimethyl-2,3-dihydrobenzofuran serves as a chirality-defined synthetic intermediate for constructing more complex 2,3-cis-dimethyldihydrobenzofuran natural products, including (+)-PI-220 and (+)-3-epi-furaquinocin C, as demonstrated by enantioselective synthetic methodology employing Ru-catalyzed asymmetric hydrogenation and Pd-catalyzed intramolecular reductive Heck cyclization [3]. The defined (R) stereochemistry at C-3 is critical for diastereocontrol in subsequent transformations. The compound's physicochemical properties—moderate LogP (3.09) , absence of hydrogen bond donors, and compact molecular weight (148.20 Da)—make it a suitable scaffold for further derivatization in medicinal chemistry programs targeting benzofuran-based pharmacophores.

Lipophilicity Reference Compound for Chromatographic Method Development and LogP Calibration

With a well-characterized predicted ACD/LogP of 3.09 and a monoisotopic mass of 148.0888 Da, the compound can serve as a lipophilicity calibration standard in reversed-phase HPLC method development, filling a LogP reference gap between the unsubstituted 2,3-dihydrobenzofuran (LogP ~2.14) and more hydrophobic benzofuran derivatives. The approximately 1 log unit increase in LogP relative to the unsubstituted scaffold , combined with the absence of ionizable functional groups (pKa strongest basic: −4.8) [4], makes it an essentially pH-independent lipophilicity marker across the pH 2–10 range.

Natural Product Biomarker Standard for Dill Consumption Metabolomics Studies

The compound's documented occurrence in dill (Anethum graveolens) and its classification as a potential dietary biomarker in the Human Metabolome Database [2] support its use as an analytical standard in food metabolomics studies investigating dietary exposure markers. The (3R)-enantiomer specifically enables chiral metabolomics workflows where enantiomeric composition provides additional information about metabolic origin (plant enzymatic vs. non-enzymatic formation) [1]. This application is substantiated by the compound's presence in multiple food composition databases including FooDB [4] and HMDB [2].

Application
Selection Property
Validation Focus
Chiral authenticity testing of dill flavor materials
Enantiomeric reference standard
Enantiomeric ratio reproducibility in chiral GC
Asymmetric synthesis of benzofuran natural products
Defined (R)-stereochemistry at C-3
Diastereocontrol in synthetic transformations
Lipophilicity reference for RP-HPLC method development
Moderate lipophilicity (neutral compound)
pH-independent retention calibration
Food metabolomics biomarker for dill consumption studies
Natural occurrence in dill (Anethum graveolens)
Chiral metabolomics method verification
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